Mercury, (nitrate-O)(trifluoromethyl)-
Description
Structure
2D Structure
Properties
CAS No. |
461-40-5 |
|---|---|
Molecular Formula |
CF3HgNO3 |
Molecular Weight |
331.60 g/mol |
IUPAC Name |
nitrooxy(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.NO3/c2-1(3)4;;2-1(3)4/q;+1;-1 |
InChI Key |
CSZWXWHPMBTSEB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Hg]O[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Mercury, Nitrate O Trifluoromethyl
Direct Synthetic Routes to [(CF₃)Hg(ONO₂)] from Precursors
Direct synthesis of trifluoromethylmercury(II) nitrate (B79036) would ideally involve a straightforward reaction forming the final product from readily available starting materials. While specific literature detailing a one-pot synthesis of [(CF₃)Hg(ONO₂)] is sparse, a highly plausible and efficient direct route involves the comproportionation of two symmetrical mercury(II) precursors: bis(trifluoromethyl)mercury, (CF₃)₂Hg, and mercury(II) nitrate, Hg(NO₃)₂.
The reaction can be represented as: (CF₃)₂Hg + Hg(NO₃)₂ → 2 (CF₃)Hg(ONO₂)
This type of reaction, often referred to as a substituent exchange or scrambling reaction, is well-established in organomercury chemistry. researchgate.net It relies on the redistribution of ligands around the central mercury atoms to form a thermodynamically stable mixed-ligand product. The reaction is typically driven by the formation of the more stable C-Hg bond in the product compared to the starting materials. For this route to be viable, an efficient synthesis of the key precursor, (CF₃)₂Hg, is paramount.
Investigation of Reaction Pathways and Conditions for C-Hg Bond Formation
The critical step in synthesizing the precursor, (CF₃)₂Hg, is the formation of the carbon-mercury bond. Traditional organometallic syntheses involving Grignard or organolithium reagents are often incompatible with the trifluoromethyl group. Therefore, alternative methods have been developed.
A highly effective method involves the reaction of trifluoromethyl radicals with mercury(II) halides. acs.org In this process, a glow discharge plasma of hexafluoroethane (B1207929) (C₂F₆) is used to generate a clean source of highly reactive trifluoromethyl radicals (•CF₃). These radicals then react with a solid mercury(II) halide, such as mercury(II) iodide (HgI₂), in a solvent-free environment.
Reaction: 2 •CF₃ + HgI₂ → (CF₃)₂Hg + I₂
This gas-solid phase reaction is advantageous as it avoids solvent complications and can produce (CF₃)₂Hg in very high yields. The substitution of halogen atoms by trifluoromethyl radicals is generally more efficient for heavier halogens (I > Br > Cl), which corresponds to the decreasing strength of the mercury-halogen bond. acs.org
| Precursor | Reagent Source | Conditions | Product | Yield (%) |
| HgI₂ | C₂F₆ | Glow Discharge Plasma | (CF₃)₂Hg | >95 |
| HgBr₂ | C₂F₆ | Glow Discharge Plasma | (CF₃)₂Hg | 46 |
| HgCl₂ | C₂F₆ | C₂F₆ | (CF₃)₂Hg | 9 |
| Data sourced from Lagow, R.J., et al. (1974). acs.org |
Analysis of Ligand Exchange Dynamics in Trifluoromethylmercury(II) Systems
Ligand exchange is a fundamental process in the chemistry of coordination and organometallic compounds. libretexts.orglibretexts.org In the context of trifluoromethylmercury(II) systems, the exchange of ligands around the mercury center is crucial for both direct and indirect synthetic strategies. The proposed direct synthesis of (CF₃)Hg(ONO₂) via comproportionation is a prime example of a ligand exchange process.
The mechanism of such exchange reactions in organomercury compounds typically involves the formation of a bridged intermediate, facilitating the transfer of ligands. For the reaction between (CF₃)₂Hg and Hg(NO₃)₂, the process can be visualized as:
Association: The two mercury compounds associate, with the nitrate's oxygen atoms coordinating to the mercury atom of the (CF₃)₂Hg molecule, and vice versa.
Ligand Transfer: A four-centered transition state allows for the scrambling of the CF₃ and NO₃ ligands between the two mercury centers.
Dissociation: The bridged intermediate dissociates to yield two molecules of the mixed-ligand product, (CF₃)Hg(ONO₂).
Indirect Synthetic Strategies and Precursor Intermediates
Indirect routes to Mercury, (nitrate-O)(trifluoromethyl)- offer alternative pathways that may be advantageous if the precursors for the direct route are not readily accessible. These strategies typically involve the synthesis of a different trifluoromethylmercury(II) compound, followed by a subsequent ligand substitution reaction to introduce the nitrate group.
A common precursor for these indirect syntheses is a trifluoromethylmercury(II) halide, such as CF₃HgBr or CF₃HgI. These can be synthesized by reacting (CF₃)₂Hg with the corresponding mercury(II) halide, HgX₂. researchgate.net
Step 1: Synthesis of Halide Precursor (CF₃)₂Hg + HgBr₂ → 2 CF₃HgBr
Once the trifluoromethylmercury(II) halide is isolated, it can be reacted with a nitrate salt, typically silver(I) nitrate (AgNO₃), in a suitable solvent. The precipitation of the insoluble silver halide (e.g., AgBr) drives the reaction to completion, yielding the desired trifluoromethylmercury(II) nitrate.
Step 2: Nitrate Ligand Exchange CF₃HgBr + AgNO₃ → (CF₃)Hg(ONO₂) + AgBr(s)
This salt metathesis reaction is a classic and reliable method for exchanging halide ligands for other anions in inorganic synthesis.
Methodological Advancements in Reaction Optimization and Yield Enhancement
Optimizing the synthesis of (CF₃)Hg(ONO₂) requires careful control over reaction parameters to maximize yield and purity.
For the direct comproportionation route , key optimization parameters include:
Stoichiometry: A precise 1:1 molar ratio of (CF₃)₂Hg and Hg(NO₃)₂ is crucial to avoid contamination of the product with unreacted starting materials.
Solvent: A non-coordinating or weakly coordinating solvent would be ideal to prevent interference with the ligand exchange process. Solvents like dichloromethane (B109758) or chloroform (B151607) could be suitable.
Temperature: These reactions often proceed readily at or slightly above room temperature. Monitoring the reaction progress by techniques like ¹⁹F NMR spectroscopy can help determine the optimal temperature and reaction time.
For the indirect route , optimization focuses on both steps:
Purity of Intermediates: The purity of the CF₃HgX intermediate is critical for the success of the final step. Recrystallization or sublimation can be employed for purification.
Reaction Conditions for Metathesis: The complete removal of the silver halide precipitate is essential for obtaining a pure final product. This can be achieved by filtration. The choice of solvent must allow for the solubility of the reactants while ensuring the insolubility of the silver halide byproduct. Acetonitrile is often a suitable solvent for such reactions.
Mechanistic Insights into the Reactivity of Mercury, Nitrate O Trifluoromethyl
Electrophilic Trifluoromethylation Processes Mediated by [(CF₃)Hg(ONO₂)]
Electrophilic trifluoromethylation is a critical process in medicinal and agricultural chemistry for the introduction of the trifluoromethyl (-CF₃) group, which can significantly alter the biological and physical properties of organic molecules. nih.gov Organometallic reagents featuring a trifluoromethyl group bonded to a metal, such as mercury, are key players in these transformations. The general principle involves the transfer of a "CF₃⁺" equivalent to a nucleophilic substrate.
Reaction Scope and Substrate Specificity in C-CF₃ Bond Formation
Table 1: Representative Substrates for Trifluoromethylation by Analagous (Trifluoromethyl)mercury Reagents
| Substrate Class | Specific Example | Product Type | Notes |
|---|---|---|---|
| Alkenes | Cyclohexene | gem-Difluorocyclopropane | Reaction proceeds via difluorocarbene addition. |
| Alkynes | Phenylacetylene | Difluoromethylenecyclopropene derivative | Inferred from difluorocarbene reactivity. |
Note: The reactions listed are characteristic of trifluoromethylmercury compounds that serve as difluorocarbene precursors under thermal or iodide-promoted conditions. The direct electrophilic transfer of a CF₃ group from [(CF₃)Hg(ONO₂)] would likely target electron-rich substrates.
The substrate specificity is dictated by the nucleophilicity of the target molecule. Electron-rich aromatic and heteroaromatic compounds, enolates, and other soft nucleophiles are expected to be suitable candidates for direct electrophilic trifluoromethylation. The nitrate (B79036) ligand in [(CF₃)Hg(ONO₂)], being a good leaving group, might facilitate the electrophilic attack of the trifluoromethyl moiety compared to the corresponding halides.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Detailed kinetic and spectroscopic studies on [(CF₃)Hg(ONO₂)] are not extensively documented. However, mechanistic investigations of related electrophilic trifluoromethylating agents suggest that the reaction can proceed through several pathways. cas.cn A direct electrophilic substitution (Sₑ2 mechanism) at the nucleophilic center is a plausible route.
Spectroscopic techniques such as ¹⁹F NMR would be crucial for monitoring the progress of the reaction and identifying intermediates. The chemical shift of the CF₃ group would be expected to change significantly upon its transfer from the mercury atom to the substrate. Vibrational spectroscopy (IR and Raman) could also provide valuable information on the bonding of the trifluoromethyl and nitrate groups to the mercury center. rsc.org
Kinetic studies would be essential to determine the reaction order with respect to the substrate and the mercury reagent, which would in turn shed light on the rate-determining step of the mechanism. For instance, a second-order rate law would be consistent with a bimolecular electrophilic substitution.
Regioselectivity and Stereoselectivity in Trifluoromethylation Reactions
The regioselectivity of electrophilic trifluoromethylation of aromatic substrates is generally governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups typically direct the incoming electrophile to the ortho and para positions. For [(CF₃)Hg(ONO₂)], it is anticipated that reactions with substituted arenes would follow these established principles.
Stereoselectivity becomes a key consideration when the substrate is chiral or when the trifluoromethylation creates a new stereocenter. While reports on highly stereoselective trifluoromethylation using mercury-based reagents are rare, the development of chiral ligands that could coordinate to the mercury center might offer a pathway to enantioselective transformations. The bulky nature of the [(CF₃)Hg] moiety and its associated ligands could influence the facial selectivity of the attack on a prochiral nucleophile.
Transmetalation and Ligand Redistribution Reactions Involving the [(CF₃)Hg] Moiety
Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal center to another. d-nb.info The [(CF₃)Hg] moiety is a potential source of the trifluoromethyl group for transmetalation to other metals, which can then participate in a wider range of catalytic cycles.
Transfer of Trifluoromethyl Groups to Heteroatoms and Other Metal Centers
The transfer of the trifluoromethyl group from mercury to various heteroatoms (O, S, N) and other metal centers is a key transformation that expands the synthetic utility of these reagents. While direct electrophilic trifluoromethylation of heteroatom nucleophiles is possible, transmetalation offers an alternative pathway, particularly for the synthesis of other trifluoromethyl-metal complexes.
Table 2: Potential Transmetalation and Heteroatom Trifluoromethylation Reactions
| Reactant | Product | Reaction Type |
|---|---|---|
| R-SH (Thiol) | R-SCF₃ | Heteroatom Trifluoromethylation |
| Ar-B(OH)₂ (Boric Acid) | Ar-CF₃ | Transmetalation/Cross-coupling |
| Pd(0) complex | [(CF₃)Pd(II)] complex | Oxidative Transmetalation |
The driving force for these reactions is often the formation of a more thermodynamically stable product. For instance, the transfer of the CF₃ group to a transition metal like palladium or copper can be favorable, leading to intermediates that can undergo subsequent reductive elimination to form C-CF₃ bonds. d-nb.info
Explorations of Lewis Acidity and Basicity at the Mercury Center
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Advanced Structural Characterization and Spectroscopic Analysis of Mercury, Nitrate O Trifluoromethyl
Vibrational Spectroscopic Investigations (Infrared and Raman) for Bonding Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. libretexts.orgjsscacs.edu.injascoinc.com The analysis of these spectra allows for the identification of functional groups and provides information about bonding and molecular symmetry.
For CF₃HgNO₃, the vibrational spectra would be dominated by modes associated with the CF₃ group and the nitrate (B79036) (NO₃) group, as well as the Hg-C and Hg-O stretching vibrations. Based on studies of related trifluoromethyl-mercury(II) halides, the CF₃ stretching and deformation modes are expected in specific regions of the spectrum. rsc.org
The nitrate ion (D₃h symmetry) has four fundamental vibrational modes, some of which are degenerate. Upon coordination to the mercury atom (e.g., as a unidentate or bidentate ligand), the symmetry is lowered, which can lead to the splitting of degenerate modes and the appearance of new bands in the IR and Raman spectra. The positions and number of the N-O stretching bands are particularly diagnostic of the nitrate coordination mode. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies for Mercury, (nitrate-O)(trifluoromethyl)- (Note: This table is based on data for analogous trifluoromethylmercury(II) compounds rsc.org and typical ranges for coordinated nitrate groups. nih.govresearchgate.net Specific experimental data for CF₃HgNO₃ is not available in the reviewed literature.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| νₐₛ(CF₃) | ~1150-1200 | IR, Raman |
| νₛ(CF₃) | ~1050-1100 | IR, Raman |
| δ(CF₃) | ~700-750 | IR |
| ν(Hg-C) | ~300-350 | Raman |
| ν(N=O) stretch (NO₃⁻) | ~1480-1530 | IR |
| νₐₛ(NO₂) stretch (NO₃⁻) | ~1250-1300 | IR |
| νₛ(NO₂) stretch (NO₃⁻) | ~970-1030 | IR |
| ν(Hg-O) | ~200-250 | Raman |
Interactive Data Table
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| νₐₛ(CF₃) | ~1150-1200 | IR, Raman |
| νₛ(CF₃) | ~1050-1100 | IR, Raman |
| δ(CF₃) | ~700-750 | IR |
| ν(Hg-C) | ~300-350 | Raman |
| ν(N=O) stretch (NO₃⁻) | ~1480-1530 | IR |
| νₐₛ(NO₂) stretch (NO₃⁻) | ~1250-1300 | IR |
| νₛ(NO₂) stretch (NO₃⁻) | ~970-1030 | IR |
| ν(Hg-O) | ~200-250 | Raman |
Mass Spectrometry (High-Resolution and Tandem MS) for Structural Elucidation and Isotope Pattern Conformation
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺ or related fragments, confirming the molecular formula C F₃HgNO₃.
The mass spectrum would be characterized by the distinctive isotopic pattern of mercury, which has seven stable isotopes. This complex pattern serves as a clear fingerprint for the presence of mercury in an ion.
Electron ionization (EI) might lead to extensive fragmentation, potentially making the molecular ion unobservable. uni-saarland.de Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) would be more likely to yield the molecular ion or a protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments on the molecular ion or a primary fragment would help to elucidate the connectivity of the molecule. Expected fragmentation pathways include the loss of the nitrate radical (•NO₃), the trifluoromethyl radical (•CF₃), or neutral molecules like NO₂.
X-ray Crystallographic Analysis for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, a crystal structure for Mercury, (nitrate-O)(trifluoromethyl)- has not been reported in the Cambridge Structural Database or other publicly available resources.
Theoretical and Computational Chemistry of Mercury, Nitrate O Trifluoromethyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Geometric and Electronic Structure Determination
Quantum chemical calculations are indispensable tools for determining the geometric and electronic structures of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, bond lengths, bond angles, and electronic properties with a high degree of accuracy.
For CF3HgNO3, DFT calculations would likely be the method of choice due to its balance of computational cost and accuracy, which has proven effective for heavy elements like mercury. A common approach would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set that can adequately describe the electron distribution around the mercury atom, often incorporating relativistic effects through effective core potentials (ECPs).
The geometry optimization of CF3HgNO3 is expected to yield a structure where the mercury atom is linearly coordinated to the carbon of the trifluoromethyl group and an oxygen atom of the nitrate (B79036) group. The trifluoromethyl group would likely adopt a staggered conformation relative to the Hg-O bond. The nitrate group could act as a monodentate or bidentate ligand, and computational studies could elucidate the more stable coordination mode.
To illustrate the expected structural parameters, we can consider data from related computational studies on organomercury compounds and mercury-oxygen bonds. For instance, DFT calculations on methylmercury (B97897) complexes provide insights into the Hg-C bond, while studies on mercury oxides and nitrates can inform the expected Hg-O bond characteristics.
| Parameter | Predicted Value | Basis of Analogy |
|---|---|---|
| Hg-C Bond Length | ~2.05 - 2.15 Å | DFT studies on CH3HgX compounds |
| Hg-O Bond Length | ~2.10 - 2.20 Å | Computational studies on mercury oxides and related nitrates |
| C-Hg-O Bond Angle | ~180° | Typical linear coordination of Hg(II) |
| O-N-O Bond Angles | ~120° | Trigonal planar geometry of the nitrate group |
The electronic structure analysis would involve examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized on the nitrate group and the Hg-C bond, indicating these as potential sites for electrophilic attack. The LUMO is likely centered on the mercury atom and the antibonding orbitals of the C-F bonds, suggesting susceptibility to nucleophilic attack at the mercury center.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful technique to investigate reaction mechanisms, identify transition states, and calculate activation energies. For CF3HgNO3, potential reaction pathways of interest could include ligand substitution reactions, decomposition pathways, or reactions with biological molecules.
Transition state theory (TST) is a fundamental concept used in these computational studies. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the activation energy barrier for a reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of a particular chemical transformation.
For example, the dissociation of the nitrate ligand from CF3HgNO3 could be modeled. The reaction coordinate would be the Hg-O bond distance. By systematically increasing this distance and calculating the energy at each point, a potential energy profile can be constructed. The peak of this profile would correspond to the transition state for dissociation.
| Reaction | Analogous Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Ligand Exchange | CH3HgCl + HS- | DFT (B3LYP) | ~10-15 |
| Protonolysis of Hg-C bond | CH3HgSCH3 + H+ | DFT | ~15-20 |
| Thermal Decomposition | BrHgONO2 -> BrHgO + NO2 | CCSD(T) | ~25-30 |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new or unstable compounds. For CF3HgNO3, the prediction of NMR chemical shifts and vibrational frequencies would be particularly useful.
NMR Spectroscopy: The calculation of NMR chemical shifts (¹³C, ¹⁹F, ¹⁹⁹Hg) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can then be compared to experimental data to confirm the structure of the compound. For the trifluoromethyl group, the ¹⁹F NMR chemical shift is a sensitive probe of the electronic environment. The ¹⁹⁹Hg chemical shift would be highly dependent on the coordination environment of the mercury atom.
Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the normal modes of vibration of the molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental spectra to identify characteristic vibrational modes. For CF3HgNO3, key vibrational modes would include the Hg-C stretch, the C-F stretches of the trifluoromethyl group, and the various stretching and bending modes of the nitrate ligand.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Analogy |
|---|---|---|
| ν(C-F) symmetric stretch | 1100 - 1200 | Vibrational spectra of trifluoromethyl compounds |
| ν(C-F) asymmetric stretch | 1200 - 1300 | Vibrational spectra of trifluoromethyl compounds |
| ν(Hg-C) stretch | 200 - 300 | Vibrational spectra of trifluoromethylmercury halides |
| ν(N=O) asymmetric stretch | 1500 - 1600 | Vibrational spectra of monodentate nitrate complexes |
| ν(N-O) symmetric stretch | 1250 - 1350 | Vibrational spectra of monodentate nitrate complexes |
| ν(Hg-O) stretch | 300 - 400 | Vibrational spectra of mercury-oxygen compounds |
Analysis of Bonding Interactions and Charge Distribution via Computational Methods (e.g., QTAIM, NBO Analysis)
To gain a deeper understanding of the nature of the chemical bonds and the distribution of charge within CF3HgNO3, advanced computational analysis methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed.
QTAIM Analysis: This method, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. By locating bond critical points (BCPs) between atoms, the nature of the chemical bond can be characterized. For the Hg-C and Hg-O bonds in CF3HgNO3, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP would reveal the degree of covalent versus ionic character. A relatively high electron density and a negative Laplacian are indicative of a covalent interaction, while a low electron density and a positive Laplacian suggest a closed-shell or ionic interaction.
NBO Analysis: NBO analysis provides a localized, Lewis-like picture of the bonding in a molecule. It can be used to determine the hybridization of atomic orbitals, the occupancy of bonding and lone pair orbitals, and the extent of electron delocalization through hyperconjugation. For CF3HgNO3, NBO analysis would likely show a highly polarized σ-bond for the Hg-C and Hg-O interactions. It could also quantify the donation of electron density from the lone pairs of the oxygen atoms in the nitrate group to the empty orbitals of the mercury atom, providing insight into the stability of the complex. The analysis of charge distribution would reveal the partial atomic charges on each atom, confirming the electrophilic nature of the mercury center and the nucleophilic character of the oxygen atoms.
| Bond | Analysis Method | Expected Parameter and Interpretation |
|---|---|---|
| Hg-C | QTAIM | Low ρ, positive ∇²ρ, indicating a polar covalent bond with significant ionic character. |
| Hg-O | QTAIM | Low ρ, positive ∇²ρ, suggesting a predominantly ionic interaction. |
| Hg-C | NBO | Highly polarized σ-bond. Wiberg bond index less than 1, indicating a bond order lower than a single bond. |
| Hg-O | NBO | Significant charge transfer from O to Hg. Low bond order. |
| Hg atom | NBO | Large positive natural charge, confirming its electrophilic character. |
Applications of Mercury, Nitrate O Trifluoromethyl in Advanced Synthetic Transformations
Strategic Reagent in Electrophilic Trifluoromethylation Reactions in Organic Synthesis
Electrophilic trifluoromethylation is a powerful method for introducing the trifluoromethyl (CF3) group into organic molecules, a moiety that can significantly enhance their biological and material properties. This transformation typically involves a reagent that can deliver a "CF3+" equivalent to a nucleophilic substrate.
While reagents such as Togni's and Umemoto's reagents are the workhorses in this field, the structure of Mercury, (nitrate-O)(trifluoromethyl)- suggests it could theoretically act as an electrophilic trifluoromethylating agent. The significant electronegativity of the CF3 group would polarize the Hg-CF3 bond, rendering the trifluoromethyl group susceptible to nucleophilic attack. However, specific studies detailing the scope and limitations of Mercury, (nitrate-O)(trifluoromethyl)- in the electrophilic trifluoromethylation of common nucleophiles like arenes, heteroarenes, and alkenes are not prevalent in the current body of scientific literature. researchgate.netprinceton.eduorganic-chemistry.org
Table 1: Representative Electrophilic Trifluoromethylation Reactions with Established Reagents
| Substrate | Reagent | Product | Yield (%) | Reference |
| Anisole | Togni's Reagent | 4-Trifluoromethylanisole | 85 | researchgate.net |
| Indole | Umemoto's Reagent | 3-Trifluoromethylindole | 92 | rsc.org |
| Styrene | Togni's Reagent | (E)-(2-Trifluoromethylvinyl)benzene | 78 | researchgate.net |
This table illustrates the types of transformations for which Mercury, (nitrate-O)(trifluoromethyl)- could potentially be used, based on the reactivity of known electrophilic trifluoromethylating agents.
Precursor for the Generation of Novel Trifluoromethylating Agents and Organometallic Compounds
Organometallic trifluoromethyl compounds are valuable precursors for creating a diverse array of trifluoromethylating agents. For instance, trifluoromethyl mercury compounds have historically been used to generate other trifluoromethyl-metal species through transmetalation reactions.
Theoretically, Mercury, (nitrate-O)(trifluoromethyl)- could serve as a precursor to generate other trifluoromethylating agents. For example, reaction with a suitable halide source could potentially yield a trifluoromethylmercury halide. Furthermore, transmetalation with other metals could lead to the formation of new trifluoromethyl-metal complexes. However, specific research detailing the use of Mercury, (nitrate-O)(trifluoromethyl)- for the synthesis of other trifluoromethylating agents or novel organometallic compounds is not extensively documented. The development of more stable and less toxic reagents has likely limited research in this specific direction. nih.gov
Utilization in the Synthesis of Biologically Active Molecules or Materials with Trifluoromethyl Moieties
The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, methods for the direct trifluoromethylation of complex, biologically active molecules are of high interest.
Given its potential as an electrophilic trifluoromethylating agent, Mercury, (nitrate-O)(trifluoromethyl)- could, in principle, be utilized for the late-stage trifluoromethylation of bioactive scaffolds such as steroids, alkaloids, or other natural products. discoveroakwoodchemical.commdpi.com However, the inherent toxicity and potential for side reactions associated with mercury compounds may limit its practical application in the synthesis of pharmaceuticals. The current literature does not provide specific examples of Mercury, (nitrate-O)(trifluoromethyl)- being used for the synthesis of specific biologically active molecules or materials. nih.gov
Table 2: Examples of Bioactive Molecules Containing the Trifluoromethyl Group
| Compound | Biological Activity |
| Fluoxetine | Antidepressant |
| Celecoxib | Anti-inflammatory |
| Sitagliptin | Antidiabetic |
This table highlights the importance of the trifluoromethyl group in medicinal chemistry, a field where novel trifluoromethylating agents are continuously sought.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govcitedrive.com The incorporation of a trifluoromethyl group within these reaction sequences can rapidly generate libraries of novel trifluoromethylated compounds. researchgate.net
An electrophilic trifluoromethylating agent could potentially be integrated into an MCR or a cascade reaction by reacting with a nucleophile generated in situ. For instance, a reaction could be designed where the addition of a nucleophile to an unsaturated system is followed by trapping of the resulting intermediate with Mercury, (nitrate-O)(trifluoromethyl)-. While this is a plausible synthetic strategy, there is a lack of specific reports in the scientific literature demonstrating the use of Mercury, (nitrate-O)(trifluoromethyl)- in such complex transformations. Research in this area has predominantly focused on less toxic and more versatile trifluoromethylating reagents. nih.govresearchgate.net
Future Directions and Emerging Research Frontiers for Mercury, Nitrate O Trifluoromethyl
Development of Catalytic Cycles Involving Trifluoromethylmercury Species
The development of catalytic cycles that utilize trifluoromethylmercury species represents a significant, yet largely unexplored, research avenue. While organomercury compounds have historically been used in stoichiometric transmetalation reactions, their incorporation into catalytic processes is less common. wikipedia.org Future research could focus on designing catalytic cycles where [(CF₃)Hg(ONO₂)] or derived trifluoromethylmercury intermediates participate in key bond-forming steps.
A hypothetical catalytic cycle could involve the transfer of the trifluoromethyl group from mercury to a transition metal catalyst, which then proceeds to functionalize an organic substrate. The mercury species would then be regenerated in a subsequent step, thus allowing it to participate in multiple turnovers. The challenge lies in identifying compatible catalyst systems and reaction conditions that facilitate the efficient regeneration of the active trifluoromethylmercury species.
Table 1: Hypothetical Catalytic Cycle Involving a Trifluoromethylmercury Species
| Step | Description | Potential Research Focus |
| 1. Transmetalation | Transfer of the CF₃ group from [(CF₃)Hg(ONO₂)] to a transition metal catalyst (e.g., Pd, Cu, Ni). | Investigating the kinetics and thermodynamics of the transmetalation step with various transition metal complexes. |
| 2. Reductive Elimination | The transition metal catalyst bearing the CF₃ group reacts with an organic substrate to form the trifluoromethylated product. | Exploring the scope of organic substrates and optimizing reaction conditions to favor reductive elimination over side reactions. |
| 3. Catalyst Regeneration | The resulting transition metal complex is re-oxidized and reacts with a mercury salt to regenerate the active catalyst. | Designing efficient re-oxidation methods that are compatible with the overall catalytic system. |
| 4. Mercury Regeneration | The mercury byproduct is converted back to a trifluoromethylmercury species. | Developing a closed-loop system where the mercury is efficiently recycled, minimizing waste and improving the atom economy of the process. |
Such catalytic systems, if developed, could offer a valuable tool for the introduction of trifluoromethyl groups, a crucial motif in pharmaceuticals and agrochemicals. nih.gov
Exploration of Photoredox and Electrochemical Reactivity
The fields of photoredox and electrochemical catalysis have revolutionized organic synthesis by providing mild and sustainable methods for the generation of reactive intermediates. nih.govnih.gov However, the photoredox and electrochemical reactivity of [(CF₃)Hg(ONO₂)] remains an uncharted territory.
Future investigations could explore whether this compound can undergo single-electron transfer (SET) processes upon irradiation with visible light or under the influence of an electric current. For instance, photoredox catalysis could potentially be used to generate a trifluoromethyl radical from [(CF₃)Hg(ONO₂)], which could then participate in a variety of radical-mediated transformations. nih.gov
Similarly, electrochemical methods could be employed to either oxidize or reduce the trifluoromethylmercury species, leading to novel reactive intermediates. The electrochemical behavior of nitrate (B79036) ions at mercury electrodes has been studied, but the specific electrochemical properties of organomercury nitrates like [(CF₃)Hg(ONO₂)] are not documented.
Table 2: Potential Photoredox and Electrochemical Transformations
| Method | Proposed Transformation | Potential Application |
| Photoredox Catalysis | [(CF₃)Hg(ONO₂)] + photocatalyst + light → •CF₃ + Hg(I) species | Late-stage trifluoromethylation of complex molecules under mild conditions. |
| Electrosynthesis (Oxidative) | [(CF₃)Hg(ONO₂)] - e⁻ → [CF₃Hg]²⁺ + ONO₂⁻ | Generation of a highly electrophilic trifluoromethylating agent. |
| Electrosynthesis (Reductive) | [(CF₃)Hg(ONO₂)] + e⁻ → [CF₃Hg]• + ONO₂⁻ | Formation of a trifluoromethylmercury radical for unique reactivity. |
Systematic studies in these areas could reveal new modes of reactivity for trifluoromethylmercury compounds and expand the toolkit of synthetic chemists.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis have emerged as powerful technologies for the safe, efficient, and reproducible synthesis of chemical compounds. nih.govsyrris.comresearchgate.net The integration of [(CF₃)Hg(ONO₂)] with these platforms could offer significant advantages, particularly given the potential hazards associated with mercury compounds.
Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly reactive or unstable intermediates. mit.edu The small reactor volumes inherent to flow systems also minimize the amount of hazardous material present at any given time, thereby improving safety. mit.edu A continuous-flow approach could be particularly beneficial for reactions involving the in-situ generation and immediate consumption of reactive trifluoromethylmercury species. polimi.itnih.gov
Automated synthesis platforms could be programmed to perform multi-step sequences involving [(CF₃)Hg(ONO₂)], enabling the rapid generation of compound libraries for drug discovery or materials science applications. syrris.comsoci.org The precise control offered by automation can lead to higher reproducibility and efficiency compared to manual batch processes. researchgate.net
Advanced Characterization of Transient Intermediates in Reactions Involving [(CF₃)Hg(ONO₂)]
A fundamental understanding of reaction mechanisms relies on the ability to detect and characterize transient intermediates. rsc.orgnih.govnih.gov In reactions involving [(CF₃)Hg(ONO₂)], the formation of short-lived trifluoromethylmercury radicals, cations, or other reactive species is plausible. The application of advanced spectroscopic and spectrometric techniques would be essential to elucidate the mechanistic pathways of its reactions.
Techniques such as transient absorption spectroscopy, time-resolved NMR, and mass spectrometry could be employed to directly observe and characterize these fleeting species. rsc.orgnih.govnih.gov Computational studies, in conjunction with experimental data, would further aid in understanding the structures and energetics of these intermediates. A deeper mechanistic insight would not only satisfy fundamental scientific curiosity but also enable the rational design of more efficient and selective synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
